1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene
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Overview
Description
1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a benzyloxy group, a bromomethyl group, and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene typically involves the bromination of 1-(benzyloxy)-4-tert-butylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzyl derivatives from nucleophilic substitution.
- Benzoic acid derivatives from oxidation.
- Methyl-substituted benzene from reduction.
Scientific Research Applications
1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center, resulting in the formation of new bonds.
Oxidation: The benzyloxy group undergoes oxidative cleavage, leading to the formation of carboxylic acids.
Reduction: The bromomethyl group is reduced to a methyl group through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromobenzene: Lacks the tert-butyl group and has different reactivity and applications.
1-(Benzyloxy)-2-methyl-4-tert-butylbenzene: Similar structure but with a methyl group instead of a bromomethyl group, leading to different chemical behavior.
1-(Benzyloxy)-2-(chloromethyl)-4-tert-butylbenzene: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to the presence of both a bromomethyl group and a tert-butyl group, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and material science applications.
Biological Activity
1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene, also known by its CAS number 52458-11-4, is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).
The compound is characterized by its unique structure, which includes a benzyloxy group and a bromomethyl substituent attached to a tert-butyl-substituted benzene ring. Its molecular formula is C_{15}H_{17BrO with a molecular weight of approximately 305.21 g/mol. The presence of the bromine atom and the benzyloxy group contributes to its reactivity and potential biological activity.
Synthesis Methods
This compound can be synthesized through several methods:
- Bromination : Starting from 4-tert-octylphenol, bromination introduces the bromomethyl group.
- Benzyl Protection : The benzyloxy group is introduced via benzyl protection strategies.
- Halogen Exchange : This method involves exchanging halogen atoms to achieve the desired substitution pattern.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of related compounds containing similar structural motifs. For instance, compounds with bromine and tert-butyl groups have shown promising results against various bacterial and fungal strains. Table 1 summarizes some relevant findings:
Compound Name | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Antifungal against Candida albicans | 10 | |
Compound B | Antibacterial against E. coli | 20 | |
Compound C | Antifungal against Aspergillus niger | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies indicate that:
- The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability.
- The tert-butyl group may contribute to hydrophobic interactions, which can enhance binding affinity to biological targets.
Case Studies
Several case studies have been conducted to evaluate the compound's effectiveness in specific biological contexts:
- Antifungal Activity : A study investigated the antifungal properties of various derivatives of the compound against Candida species. The results indicated that modifications in the substituents could significantly affect antifungal potency.
- Antibacterial Screening : Another case study focused on the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing that certain structural modifications led to increased efficacy.
Properties
IUPAC Name |
2-(bromomethyl)-4-tert-butyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEDWADAVUXJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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